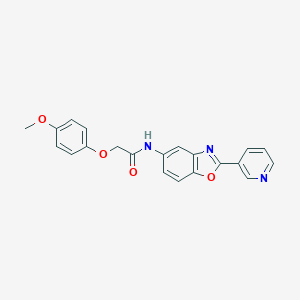
N-(1,2-dihydroacenaphthylen-5-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,2-dihydroacenaphthylen-5-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide, commonly known as DAPC, is a chemical compound that has been of interest to the scientific community due to its potential therapeutic applications. DAPC is a pyrrolidine derivative that has been found to exhibit a wide range of biological activities, making it a promising candidate for drug development.
作用機序
The mechanism of action of DAPC is not fully understood, but it is believed to act by inhibiting certain enzymes and pathways involved in cancer cell growth and inflammation. DAPC has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
DAPC has been found to exhibit a wide range of biochemical and physiological effects. In addition to its anticancer and anti-inflammatory effects, DAPC has been found to exhibit antioxidant activity, making it a potential treatment for oxidative stress-related diseases such as Alzheimer's disease. DAPC has also been found to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Parkinson's disease.
実験室実験の利点と制限
One advantage of using DAPC in lab experiments is its wide range of biological activities, making it a versatile compound for studying various diseases and pathways. However, one limitation is that the mechanism of action of DAPC is not fully understood, making it difficult to design experiments that specifically target its effects.
将来の方向性
There are several future directions for research on DAPC. One direction is to further investigate its anticancer and anti-inflammatory effects and to identify the specific pathways and enzymes involved in these effects. Another direction is to investigate its potential as a treatment for oxidative stress-related and neurodegenerative diseases. Additionally, further studies are needed to determine the optimal dosage and administration of DAPC for therapeutic use.
合成法
The synthesis of DAPC involves the reaction of 1,2-dihydroacenaphthylene with 4-methoxybenzaldehyde, followed by the addition of pyrrolidine-3-carboxylic acid and acetic anhydride. The resulting product is then purified using column chromatography to obtain pure DAPC.
科学的研究の応用
DAPC has been the subject of several scientific studies due to its potential therapeutic applications. One study found that DAPC exhibited anticancer activity against several cancer cell lines, including breast, lung, and colon cancer cells. Another study found that DAPC had anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
特性
製品名 |
N-(1,2-dihydroacenaphthylen-5-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
|---|---|
分子式 |
C24H22N2O3 |
分子量 |
386.4 g/mol |
IUPAC名 |
N-(1,2-dihydroacenaphthylen-5-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C24H22N2O3/c1-29-19-10-8-18(9-11-19)26-14-17(13-22(26)27)24(28)25-21-12-7-16-6-5-15-3-2-4-20(21)23(15)16/h2-4,7-12,17H,5-6,13-14H2,1H3,(H,25,28) |
InChIキー |
SXFOZXPFTZSURF-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=C4C=CC=C5C4=C(CC5)C=C3 |
正規SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=C4CCC5=C4C3=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-(2-methyl-4-{[(2-methylphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B278561.png)
![N-{2-methyl-4-[(3-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B278563.png)
![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B278566.png)
![N-[4-(benzoylamino)-2-methylphenyl]-2-furamide](/img/structure/B278567.png)

![Methyl 4-cyano-5-[(2-methoxybenzoyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B278570.png)
![3,5-dimethoxy-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B278572.png)
![N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-phenylacetamide](/img/structure/B278576.png)
![Methyl 4-cyano-5-[(3,5-dimethoxybenzoyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B278578.png)
![N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B278579.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide](/img/structure/B278583.png)